molecular formula C11H14BClO4 B14863008 T-Butyl-4'-chlorobenzoate-2'-boronic acid

T-Butyl-4'-chlorobenzoate-2'-boronic acid

Cat. No.: B14863008
M. Wt: 256.49 g/mol
InChI Key: DXSDRTIMEDBRCM-UHFFFAOYSA-N
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Description

T-Butyl-4’-chlorobenzoate-2’-boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a chlorobenzoate moiety, which is further substituted with a t-butyl group. The combination of these functional groups imparts distinct chemical behaviors, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl-4’-chlorobenzoate-2’-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of T-Butyl-4’-chlorobenzoate-2’-boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

T-Butyl-4’-chlorobenzoate-2’-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of T-Butyl-4’-chlorobenzoate-2’-boronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the t-butyl and chlorobenzoate groups.

    4-Chlorophenylboronic Acid: Similar to T-Butyl-4’-chlorobenzoate-2’-boronic acid but without the t-butyl ester group.

    T-Butylboronic Acid: Contains the t-butyl group but lacks the chlorobenzoate moiety.

Uniqueness

T-Butyl-4’-chlorobenzoate-2’-boronic acid is unique due to the combination of its functional groups, which imparts distinct reactivity and stability. The presence of the t-butyl group provides steric hindrance, enhancing the compound’s stability, while the chlorobenzoate moiety offers additional sites for chemical modification .

Properties

Molecular Formula

C11H14BClO4

Molecular Weight

256.49 g/mol

IUPAC Name

[5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BClO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3

InChI Key

DXSDRTIMEDBRCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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